7-Chloro-5-fluoroindoline-2,3-dione
Overview
Description
7-Chloro-5-fluoroindoline-2,3-dione is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their unique chemical properties and biological activities. The incorporation of fluorine and chlorine atoms into the indoline-2,3-dione structure enhances its reactivity, selectivity, and biological activity .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Chloro-5-fluoroindoline-2,3-dione . . These precautions suggest that the compound’s action can be influenced by its physical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 7-Chloro-5-fluoroindoline-2,3-dione involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy2Cl2) as a catalyst in ethanol. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the product in good to excellent yields (64-92%) within 9-15 minutes .
Industrial Production Methods
The industrial production of fluorinated indole derivatives, including this compound, often involves similar microwave-assisted synthesis methods due to their efficiency, high yields, and eco-friendly nature. The use of microwave irradiation significantly reduces reaction times and enhances product purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-fluoroindoline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically conducted under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with anilines can yield various fluorinated indole derivatives .
Scientific Research Applications
7-Chloro-5-fluoroindoline-2,3-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Chloro-5-fluoroindoline-2,3-dione is unique due to the specific combination of fluorine and chlorine atoms in its structure. This combination enhances its reactivity, selectivity, and biological activity compared to other similar compounds. The presence of both halogens provides a unique set of chemical properties that can be exploited in various scientific and industrial applications .
Properties
IUPAC Name |
7-chloro-5-fluoro-1H-indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNNFZRMOHSUJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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